This compound is derived from the reaction of 2-phenyl-1,3-propanediol with specific reagents to form 3-carbamoyl-2-phenylpropionaldehyde, which can then be converted into 3-carbamoyloxy-2-phenylpropionic acid. It falls under the category of aromatic compounds due to the presence of a benzene ring in its structure. The compound has been studied for its potential applications in medicinal chemistry, particularly related to anti-epileptic drugs like felbamate .
The synthesis of 3-carbamoyloxy-2-phenylpropionic acid can be accomplished through several methods, with one common approach being the reaction of 2-phenyl-1,3-propanediol monocarbamate with appropriate reagents. This process typically involves:
The molecular structure of 3-carbamoyloxy-2-phenylpropionic acid features:
3-Carbamoyloxy-2-phenylpropionic acid participates in various chemical reactions, including:
The mechanism of action for 3-carbamoyloxy-2-phenylpropionic acid primarily involves its metabolism by enzymes such as aldehyde dehydrogenase. This enzyme catalyzes the conversion of 3-carbamoyl-2-phenylpropionaldehyde into this compound. The interactions at the molecular level suggest that it may influence neurotransmitter systems or exhibit cytotoxic properties under certain conditions:
The physical and chemical properties of 3-carbamoyloxy-2-phenylpropionic acid include:
Property | Value |
---|---|
Molecular Formula | C10H11NO4 |
Molecular Weight | 209.2 g/mol |
Melting Point | ~150–151 °C |
Solubility | Soluble in water |
IUPAC Name | 3-carbamoyloxy-2-phenylpropanoic acid |
3-Carbamoyloxy-2-phenylpropionic acid has several scientific applications:
3-Carbamoyloxy-2-phenylpropionic acid (C10H11NO4) is a monocarbamate derivative featuring a phenylpropionic acid backbone with a carbamoyloxy (-OCONH2) substituent at the C3 position. Its molecular weight is 209.20 g/mol, and systematic names include:
The compound exists as a white crystalline solid with moderate water solubility and a calculated density of 1.325 g/cm³. Its structure incorporates both carboxylic acid and carbamate functional groups, enabling diverse reactivity. Key physicochemical properties are summarized below:
Table 1: Chemical and Physical Properties of 3-Carbamoyloxy-2-phenylpropionic Acid
Property | Value | Reference |
---|---|---|
Molecular Formula | C10H11NO4 | [1] [3] |
Molecular Weight | 209.20 g/mol | [1] |
CAS Registry Number | 139262-66-1 | [3] |
Density | 1.325 g/cm³ | [3] |
Boiling Point | 444°C (at 760 mmHg) | [3] |
Flash Point | 222.3°C | [3] |
LogP (Partition Coefficient) | 1.46 | [3] |
This compound emerged as a significant metabolite during safety investigations of the antiepileptic drug felbamate (2-phenyl-1,3-propanediol dicarbamate), first synthesized in the 1950s but not clinically developed until the 1980s [4]. Felbamate gained FDA approval in 1993 as the first new antiepileptic drug in 15 years, showing efficacy in treatment-resistant epilepsy and Lennox-Gastaut syndrome [8]. However, post-marketing surveillance revealed rare but severe idiosyncratic toxicities (aplastic anemia, hepatotoxicity), prompting intensive research into its metabolic fate. This led to the identification of 3-carbamoyloxy-2-phenylpropionic acid in 1993 as a major stable urinary metabolite in humans, distinguishing it from chemically reactive intermediates implicated in toxicity pathways [2] [8]. Its characterization provided critical insights into competing detoxification and bioactivation routes of felbamate.
3-Carbamoyloxy-2-phenylpropionic acid is primarily recognized as the terminal oxidation product in one of felbamate’s major metabolic pathways. Felbamate undergoes sequential biotransformation:
This pathway competes directly with a parallel bioactivation route where the aldehyde intermediate (3-carbamoyloxy-2-phenylpropionaldehyde) undergoes non-enzymatic dehydration to form 2-phenylpropenal (atropaldehyde), a highly electrophilic α,β-unsaturated aldehyde implicated in protein adduction and felbamate’s idiosyncratic toxicity [5] [8]. The carboxylic acid metabolite is chemically inert and exhibits no cytotoxicity (GI50 > 500 μM in fibroblasts), unlike atropaldehyde (GI50 = 4.1 μM) [5]. Consequently, the efficiency of dehydrogenase-mediated oxidation to 3-carbamoyloxy-2-phenylpropionic acid represents a critical detoxification step.
Table 2: Metabolic Pathways Involving 3-Carbamoyloxy-2-phenylpropionic Acid
Precursor Compound | Metabolic Pathway | Key Enzymes | Biological Significance |
---|---|---|---|
Felbamate | Hydrolysis → Oxidation | Esterases, Alcohol/Cytosolic Aldehyde Dehydrogenases | Major detoxification route; yields stable urinary metabolite [2] [8] |
3-Carbamoyloxy-2-phenylpropionaldehyde | Dehydration | Non-enzymatic | Forms toxic atropaldehyde [5] |
2-Phenylpropenal (Atropaldehyde) | Glutathione conjugation | GSTs | Forms mercapturate adducts (detoxification) [8] |
Quantitative studies indicate that 3-carbamoyloxy-2-phenylpropionic acid accounts for ~15% of felbamate’s urinary metabolites in humans, underscoring its metabolic relevance [2]. Its stability at physiological pH (t1/2 >> 5 hours) contrasts sharply with the instability of its aldehyde precursor (t1/2 ≤ 30 seconds), facilitating its detection and implicating it as a biomarker for felbamate exposure [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: